![molecular formula C10H16N4OS B14778759 (2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide](/img/structure/B14778759.png)
(2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a methylthio group and an amino-propanamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of (S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide can involve several steps, typically starting with the preparation of the pyrazine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methylthio group via nucleophilic substitution.
Amidation: Coupling of the amino-propanamide moiety to the pyrazine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
(S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the pyrazine ring or other functional groups.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution. Major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The pyrazine ring and amino-propanamide moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar compounds include other pyrazine derivatives with different substituents. For example:
(S)-2-Amino-N-cyclopropyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide: Similar structure but with a cyclopropyl group instead of a methyl group.
(S)-2-Amino-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide: Lacks the N-methyl group.
The uniqueness of (S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C10H16N4OS |
|---|---|
Peso molecular |
240.33 g/mol |
Nombre IUPAC |
2-amino-N-methyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C10H16N4OS/c1-7(11)10(15)14(2)6-8-9(16-3)13-5-4-12-8/h4-5,7H,6,11H2,1-3H3 |
Clave InChI |
ZIWKGYNGRRJNIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(C)CC1=NC=CN=C1SC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


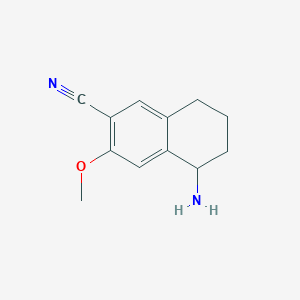
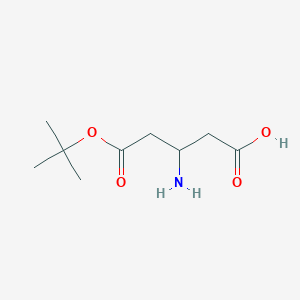
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
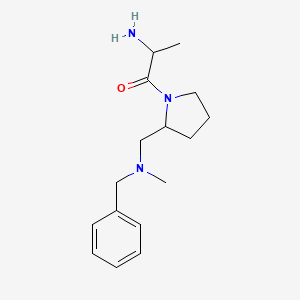
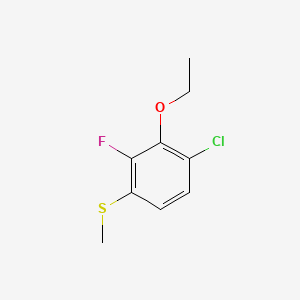
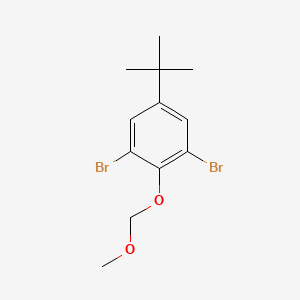


![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium](/img/structure/B14778729.png)
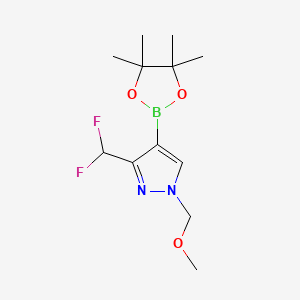
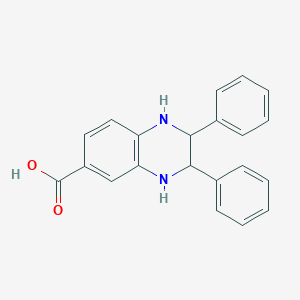
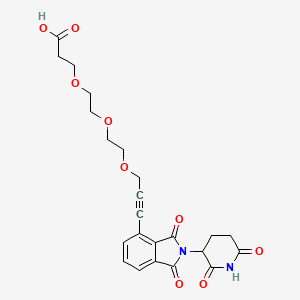
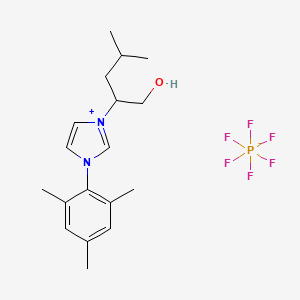
![Benzyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14778752.png)
